N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}cyclohexanecarboxamide
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Description
The compound “N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}cyclohexanecarboxamide” is a complex organic molecule. It contains several functional groups including a carboxamide, an oxadiazole ring, and a chlorothiophene ring. These functional groups suggest that the compound might have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings, followed by their connection via the appropriate functional groups. The exact synthesis route would depend on the desired yield, cost, and other factors .Molecular Structure Analysis
The molecular structure of the compound can be predicted based on its formula and the known properties of its functional groups. The presence of the oxadiazole and chlorothiophene rings suggests that the compound might have a planar structure, while the cyclohexane ring would add some three-dimensionality .Chemical Reactions Analysis
The reactivity of the compound would be determined by its functional groups. The carboxamide group might be susceptible to hydrolysis, while the chlorothiophene could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure and functional groups. For example, the presence of the polar carboxamide group might make the compound soluble in polar solvents .Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S/c15-11-7-6-10(21-11)8-12-17-18-14(20-12)16-13(19)9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRONQYZAWQLIIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(O2)CC3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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